REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:3]([OH:5])=[O:4].[OH2:20]>C(Cl)(=O)CCCCCCCCCCCCCCC>[C:19]([O:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:3]([OH:5])=[O:4])(=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)CCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
solvent
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
to stand over night at room temperature
|
Type
|
STIRRING
|
Details
|
the aqueous solution was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
followed by acidification with 1 N hydrochloric acid solution, and extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)OC(C(=O)O)CCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |